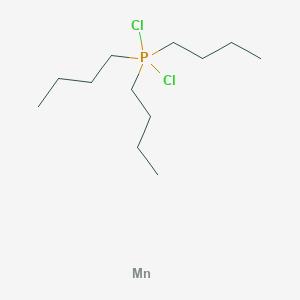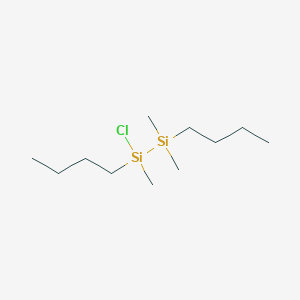
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H27ClSi2. This compound features a silicon-silicon bond, which is relatively rare in organic chemistry. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane can be synthesized through the reaction of chlorotrimethylsilane with dibutylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction can be represented as follows:
ClSi(CH3)3+Bu2SiH2→Bu2Si-Si(CH3)2Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities.
化学反应分析
Types of Reactions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon-silicon bond can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
科学研究应用
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. The silicon-silicon bond can also participate in oxidation and reduction reactions, leading to the formation of different products.
相似化合物的比较
Similar Compounds
- 1,2-Dimethyl-1,2-dichlorodisilane
- 1,2-Diphenyl-1,2-dichlorodisilane
- 1,2-Diethyl-1,2-dichlorodisilane
Uniqueness
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is unique due to its specific substituents, which impart distinct chemical properties. The presence of butyl groups and a chlorine atom makes it versatile in various chemical reactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
80034-60-2 |
|---|---|
分子式 |
C11H27ClSi2 |
分子量 |
250.95 g/mol |
IUPAC 名称 |
butyl-(butyl-chloro-methylsilyl)-dimethylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-13(3,4)14(5,12)11-9-7-2/h6-11H2,1-5H3 |
InChI 键 |
GGRYFLWPBKWCEW-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)[Si](C)(CCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



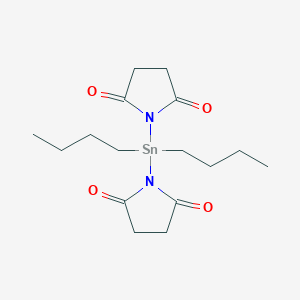
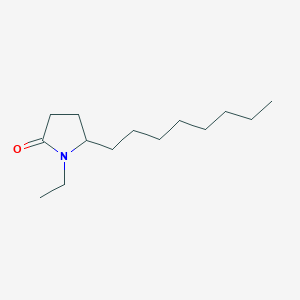
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
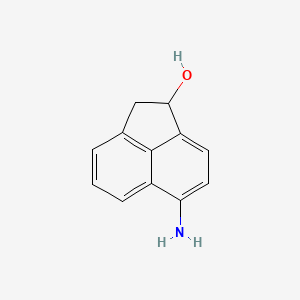

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
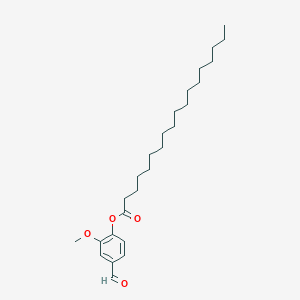
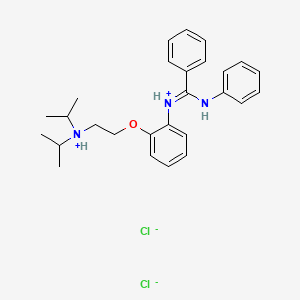
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
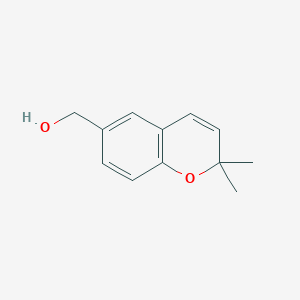
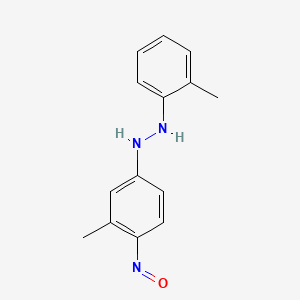
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
